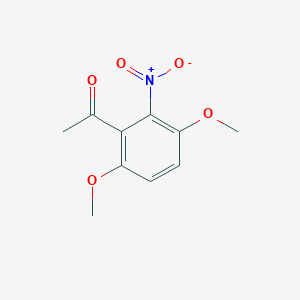

1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

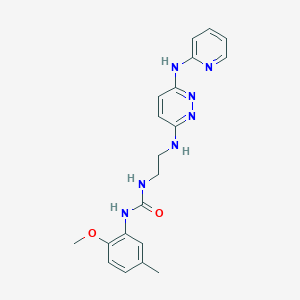

1-(3,6-Dimethoxy-2-nitrophenyl)ethanone, also known as DMNP, is an organic compound that is used in a variety of scientific research applications. It is a nitro compound that is derived from phenylacetone, and is known to have a wide range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis of Bioreductive Anti-Cancer Agents

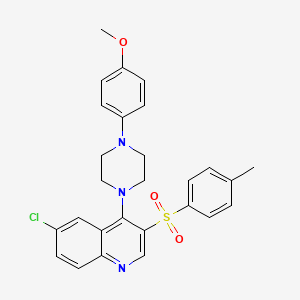

1-(3,6-Dimethoxy-2-nitrophenyl)ethanone can be used in the synthesis of potent bioreductive anti-cancer agents . For example, it can be used in the synthesis of pyrido[1,2-a]benzimidazolequinone, which is 300 times more cytotoxic than the clinical anti-tumor drug mitomycin C under hypoxic conditions associated with solid tumors .

Synthesis of Benzimidazolequinones

This compound can also be used in the synthesis of benzimidazolequinones . These are a class of compounds that have shown potential in various biological applications, including anti-cancer therapy .

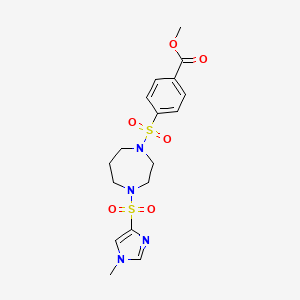

3. Use in Nucleophilic Aromatic Substitution Reactions 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone can be used in nucleophilic aromatic substitution reactions . This type of reaction is commonly used in organic chemistry to introduce new functional groups into aromatic compounds .

Use in Nitration Reactions

This compound can be used in nitration reactions . Nitration is a fundamental process in organic chemistry, and it is used in the production of a wide range of chemicals, including pharmaceuticals, dyes, and explosives .

5. Use in Photocleavage of Amphiphilic Copolymers 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone can be used in the photocleavage of amphiphilic copolymers . This process can be used for spatiotemporally controlled drug release, which could address the reluctant intracellular drug release drawbacks of the conventional amphiphile-based drug delivery systems .

6. Use in the Synthesis of Pullulan Derivatives This compound can be used in the synthesis of pullulan derivatives . Pullulan is a polysaccharide polymer that has a wide range of applications in the food, pharmaceutical, and cosmetic industries .

Propriétés

IUPAC Name |

1-(3,6-dimethoxy-2-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(12)9-7(15-2)4-5-8(16-3)10(9)11(13)14/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWRXUFZCMNTGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,6-Dimethoxy-2-nitrophenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2659480.png)

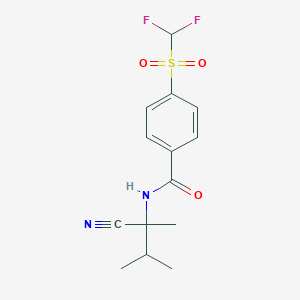

![2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2659483.png)

![6'-chloro-1-(3,5-dimethylbenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659484.png)

![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)

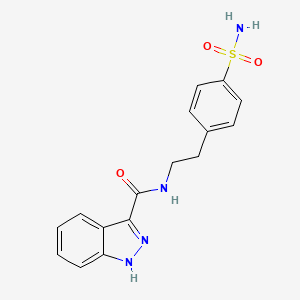

![1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2659494.png)

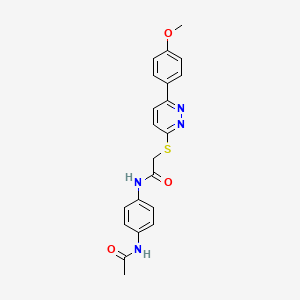

![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659496.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2659498.png)

![N-[[5-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2659501.png)